4-Oxo-2-(piperidin-1-yl)-4-(pyridin-3-ylamino)butanoic acid
Description
4-Oxo-2-(piperidin-1-yl)-4-(pyridin-3-ylamino)butanoic acid is a structurally complex molecule featuring a butanoic acid backbone modified with a ketone group at position 4, a pyridin-3-ylamino substituent at position 4, and a piperidin-1-yl group at position 2. The piperidine moiety introduces a six-membered nitrogen-containing ring, which may enhance conformational flexibility and influence bioavailability.
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-oxo-2-piperidin-1-yl-4-(pyridin-3-ylamino)butanoic acid |
InChI |
InChI=1S/C14H19N3O3/c18-13(16-11-5-4-6-15-10-11)9-12(14(19)20)17-7-2-1-3-8-17/h4-6,10,12H,1-3,7-9H2,(H,16,18)(H,19,20) |
InChI Key |
BYAVRWPOODMNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
4-Oxo-2-(piperidin-1-yl)-4-(pyridin-3-ylamino)butanoic acid (CAS Number: 941983-08-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-Oxo-2-(piperidin-1-yl)-4-(pyridin-3-ylamino)butanoic acid is , with a molecular weight of 277.32 g/mol . The compound features a piperidine ring and a pyridine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for these cell lines were reported to be less than that of doxorubicin, a commonly used chemotherapeutic agent .
Table 1: Cytotoxic Activity of 4-Oxo-2-(piperidin-1-yl)-4-(pyridin-3-ylamino)butanoic Acid
The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring enhances the compound's potency against cancer cells, emphasizing the role of hydrophobic interactions in its mechanism of action .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 µg/mL for certain strains, suggesting its potential as an antibacterial agent .
Table 2: Antimicrobial Activity
The proposed mechanism of action involves the interaction of the compound with cellular proteins, leading to apoptosis in cancer cells. Molecular dynamics simulations have suggested that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which may disrupt its anti-apoptotic function .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study on Cancer Cell Lines : A study conducted on human cancer cell lines revealed that treatment with 4-Oxo-2-(piperidin-1-yl)-4-(pyridin-3-ylamino)butanoic acid resulted in significant reductions in cell viability, particularly in cells resistant to standard therapies .
- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against various bacterial strains, demonstrating superior activity compared to traditional antibiotics like ampicillin and streptomycin, particularly in resistant strains .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 4-Oxo-2-(piperidin-1-yl)-4-(pyridin-3-ylamino)butanoic acid exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Case Study:
A study evaluated the compound's effects on human liver carcinoma (HepG2) cells. Results showed a marked decrease in cell viability, suggesting its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It showed promising results against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial action .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 31.25 | Moderate |
| Escherichia coli | 62.50 | Moderate |
Neuropharmacological Effects
The neuropharmacological profile of 4-Oxo-2-(piperidin-1-yl)-4-(pyridin-3-ylamino)butanoic acid suggests potential applications in treating neurological disorders.
Case Study:
Research indicated that the compound could modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .
| Neurotransmitter Target | Effect | Potential Application |
|---|---|---|
| Serotonin | Reuptake inhibition | Antidepressant effects |
| Dopamine | Modulation | Treatment of schizophrenia |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with related molecules:
Impact of Substitution Patterns
- Pyridine Ring Position: The 3-amino substitution in the target compound may reduce planarity compared to the 2-amino derivative in Compound I, altering electronic distribution and hydrogen-bonding capacity .
- Piperidine vs.
- Hydrogen Bonding : Compound I exhibits C–H···O interactions critical for crystal packing, whereas the target compound’s piperidine group may disrupt such interactions, affecting solubility or crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
